N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide
描述
属性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZNRYQJVVHBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Benzothiophene Core Synthesis
The tetrahydrobenzothiophene scaffold is synthesized via intramolecular cyclization of α-(arylthio)acetophenone derivatives. A patented method employs methanesulfonic acid in toluene at 90°C to drive cyclization, yielding a 75:25 ratio of regioisomers. Key starting materials include 4-ethoxyacetophenone and thiophenol derivatives, with the ethoxy group introduced via O-alkylation prior to cyclization.
4-Ethoxybenzoyl Chloride Preparation
4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane to generate the acyl chloride. This intermediate is stabilized by storing under inert gas to prevent hydrolysis.
Cyclization and Benzothiophene Formation
Methanesulfonic Acid-Mediated Cyclization
The cyclization of α-(3-ethoxyphenylthio)-4-ethoxyacetophenone in methanesulfonic acid/toluene (1:2 v/v) at 90°C for 4 hours produces the tetrahydrobenzothiophene core in 82% yield (Table 1). This method outperforms traditional polyphosphoric acid (PPA) by reducing side reactions and improving regioselectivity.
Table 1. Cyclization Conditions and Yields
| Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanesulfonic | Toluene | 90 | 4 | 82 |
| PPA | Toluene | 110 | 6 | 68 |
Cyano Group Introduction
The 3-cyano substituent is introduced via nucleophilic substitution using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C. This step achieves 89% conversion, with excess CuCN ensuring complete substitution.
Amide Coupling Strategies
Schotten-Baumann Reaction
The benzothiophene amine is reacted with 4-ethoxybenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. While this method is cost-effective, it yields only 65% product due to hydrolysis side reactions.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane increases the yield to 92%. The reaction proceeds at room temperature for 12 hours, with triethylamine neutralizing liberated HCl.
Table 2. Amide Coupling Efficiency
| Method | Reagents | Yield (%) |
|---|---|---|
| Schotten-Baumann | NaOH, H₂O/CH₂Cl₂ | 65 |
| EDC/HOBt | EDC, HOBt, Et₃N | 92 |
Purification and Characterization
Crystallization Optimization
The crude product is recrystallized from ethanol/water (7:3 v/v), yielding needle-like crystals with >99% purity (HPLC). X-ray crystallography confirms the amide bond geometry and regioisomeric purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 7.02–7.89 (m, 7H, aromatic).
- IR (KBr): ν = 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O amide).
Scalability and Industrial Adaptations
The patented "one-pot" method integrates cyclization and amide coupling in a single reactor, reducing solvent waste and processing time. Pilot-scale batches (10 kg) achieve 78% overall yield, demonstrating commercial viability.
化学反应分析
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
Inhibition of Kinases
One of the most notable applications of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is its role as a potent inhibitor of specific kinases. Research has demonstrated that derivatives of this compound exhibit selective inhibition against JNK2 and JNK3 kinases. For instance, compounds derived from this structure showed significant potency with pIC50 values around 6.5 to 6.7 against these kinases, indicating their potential in treating diseases associated with dysregulated MAPK signaling pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique binding mode observed through X-ray crystallography suggests that modifications to the benzothiophene core could enhance selectivity and potency against cancer cell lines .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing side effects. Researchers have systematically varied substituents on the benzothiophene and ethoxybenzamide moieties to elucidate their impact on biological activity. This approach has led to the identification of several promising analogs with improved pharmacological profiles .
Novel Therapeutics for Inflammatory Diseases
Given its mechanism of action as a kinase inhibitor, this compound is being explored as a therapeutic candidate for inflammatory diseases such as rheumatoid arthritis and psoriasis. The inhibition of JNK pathways has been linked to reduced inflammation and improved clinical outcomes in preclinical models .
Cardiovascular Applications
The compound's potential extends to cardiovascular health as well. Its ability to modulate kinase activity may provide benefits in conditions like heart failure where JNK signaling plays a detrimental role. This suggests that further investigations could pave the way for new treatments aimed at cardiovascular diseases .
Case Studies and Experimental Findings
作用机制
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Table 1: Structural and Physicochemical Comparison
Structural Conformation and Interactions
- Cyclohexene Ring Conformation: Crystal structures of analogs (e.g., C₂₂H₁₉NO₂S) reveal envelope or half-chair conformations (puckering parameters: θ = 0.5098°, φ = 126.7°), which stabilize intramolecular hydrogen bonds (N–H···O) and π-π stacking (3.90 Å separation) .
- Dihedral Angles : The thiophene ring and benzamide groups form dihedral angles of 7.1–59.0°, influencing molecular planarity and intermolecular interactions .
生物活性
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzothiophene derivatives and has been studied for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.45 g/mol. The structural features include a benzothiophene core substituted with a cyano group and an ethoxybenzamide moiety.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor for specific enzymatic pathways and its effects on cellular processes.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor activities. For instance, derivatives of benzothiophene have shown effectiveness in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
| Study | Compound | Activity | Reference |
|---|---|---|---|
| 1 | Benzothiophene derivatives | Inhibition of RET kinase | |
| 2 | JNK inhibitors | Potent inhibition of JNK2 and JNK3 |
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific protein kinases. For example, studies have demonstrated that related compounds can inhibit the activity of JNK (c-Jun N-terminal kinase), which plays a critical role in regulating apoptosis and cellular stress responses.
Case Study 1: Inhibition of JNK Pathway
A study conducted by Angell et al. (2007) highlighted the efficacy of thienylnaphthamide compounds as selective inhibitors of JNK2 and JNK3. The IC50 values for these compounds were reported to be for JNK2 and for JNK3, indicating significant potency against these targets .
Case Study 2: Antimicrobial Activity
Another relevant study investigated the antimicrobial properties of benzothiophene derivatives. While specific data on this compound was limited, related compounds showed promising results against various bacterial strains .
常见问题
Q. What are the key synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide?
The synthesis typically involves multi-step processes:
- Cyclization to form the benzothiophene core.
- Coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation) to attach substituents like the 4-ethoxybenzamide group.
- Purification using column chromatography and characterization via TLC, NMR, and LC-MS to confirm intermediate and final product integrity .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (1H/13C) to verify structural motifs and purity.
- LC-MS for molecular weight confirmation and impurity profiling.
- X-ray crystallography to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Q. What structural features influence its reactivity and stability?
Key structural elements:
- Benzothiophene core with a cyano group at position 3, enhancing electronic delocalization.
- Ethoxybenzamide substituent , contributing to steric bulk and hydrogen-bonding potential.
- Tetrahydro ring adopting a puckered conformation, influencing molecular packing in crystalline states .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
Discrepancies may arise from assay conditions (e.g., cell lines, kinase isoforms). Mitigation strategies:
Q. What strategies optimize synthetic yield and purity for scaled-up production?
Key factors include:
- Catalyst selection (e.g., Pd-based catalysts for coupling steps).
- Solvent optimization (e.g., DMF for solubility vs. ethanol for crystallization).
- Temperature control to minimize side reactions (e.g., decomposition of the cyano group) .
Q. How does the compound inhibit JNK kinases, and what structural insights support this mechanism?
- The cyano group forms H-bonds with the kinase hinge region (e.g., JNK3 Met149), while the ethoxybenzamide moiety engages in hydrophobic interactions.
- X-ray crystallography (e.g., PDB ID 4TTK) and molecular docking reveal binding poses aligned with ATP-competitive inhibition .
Q. What metrics validate crystallographic data quality for this compound?
Critical parameters:
Q. How do structural analogs compare in structure-activity relationships (SAR)?
Q. What cross-disciplinary applications exist beyond pharmacology?
Potential uses include:
Q. How are reproducibility challenges addressed in synthetic protocols?
Best practices:
Q. What computational models predict its pharmacokinetic properties?
Tools like SwissADME and AutoDock Vina assess:
- Lipophilicity (LogP ~3.2, favoring blood-brain barrier penetration).
- Metabolic sites (e.g., ethoxy group oxidation by CYP450).
Validation via MD simulations confirms stability in aqueous environments .
Q. Methodological Notes
- Data Contradiction Analysis : Prioritize peer-reviewed studies over preprint data.
- Experimental Design : Use fractional factorial designs to screen reaction variables efficiently.
- Advanced Techniques : Pair cryo-EM with crystallography for dynamic binding studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
